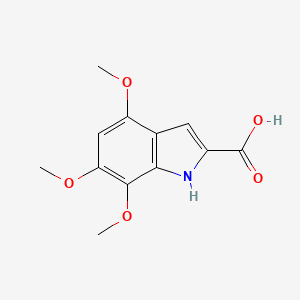

4,6,7-Trimethoxy-1H-indole-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

4,6,7-trimethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-16-8-5-9(17-2)11(18-3)10-6(8)4-7(13-10)12(14)15/h4-5,13H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCJMJQXKVYHCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C=C(N2)C(=O)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-Trimethoxy-1H-indole-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate indole derivative as the starting material.

Methoxylation: The indole derivative undergoes methoxylation, where methoxy groups are introduced at positions 4, 6, and 7. This step often involves the use of methanol and a suitable catalyst.

Carboxylation: The next step is the introduction of the carboxylic acid group at position 2. This can be achieved through various carboxylation reactions, such as the use of carbon dioxide in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used.

Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Carboxylic Acid Functionalization

The C2-carboxylic acid group undergoes typical acid-derived reactions, including esterification and amidation. These modifications are critical for altering solubility or introducing bioactive moieties.

Table 1: Carboxylic Acid Reactions

-

Esterification : Treatment with thionyl chloride (SOCl₂) followed by alcohol yields esters (e.g., methyl or ethyl), enhancing lipophilicity for biological studies .

-

Amidation : Coupling reagents like EDCI facilitate reactions with amines, forming amides with potential bioactivity .

Methoxy Group Modifications

The 4-, 6-, and 7-methoxy groups can undergo demethylation or substitution under harsh conditions, though steric hindrance limits reactivity at the 4-position.

Table 2: Methoxy Group Reactions

| Reaction Type | Conditions | Product | Selectivity | Yield | Reference |

|---|---|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, −78°C | Hydroxy-indole derivatives | 6,7 > 4 | 40–60% | |

| Nucleophilic Substitution | NaH, R-X, DMF | Alkoxy/aryloxy derivatives | Low | <30% |

-

Demethylation : Boron tribromide selectively removes methoxy groups at the 6- and 7-positions due to reduced steric hindrance compared to the 4-position .

-

Substitution : Limited success in replacing methoxy groups with bulkier substituents highlights steric challenges .

Indole Core Reactivity

The electron-rich indole ring participates in electrophilic substitutions, primarily at the C3 position, though methoxy groups direct regioselectivity.

Table 3: Indole Ring Reactions

-

Bromination : N-Bromosuccinimide (NBS) selectively brominates the C3 position, preserving the carboxylic acid and methoxy groups .

-

Friedel-Crafts Reactions : Limited by steric hindrance from adjacent methoxy groups, resulting in moderate yields .

Stability and Reactivity Considerations

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Therapeutic Potential

This compound is being investigated for its potential therapeutic effects against various diseases. Its structural properties enable it to interact beneficially with biological systems, making it a candidate for drug development. Notably, derivatives of indole-2-carboxylic acid have shown promise as inhibitors of HIV-1 integrase, a crucial enzyme in the viral replication cycle. Research indicates that modifications to the indole core can enhance the inhibitory activity against integrase with IC50 values as low as 0.13 μM .

Case Study: HIV-1 Integrase Inhibition

A study demonstrated that indole-2-carboxylic acid derivatives effectively inhibited the strand transfer of HIV-1 integrase. The binding conformation analysis revealed that the indole core and carboxyl group chelated magnesium ions within the active site of the enzyme, suggesting a mechanism for its inhibitory action . Further structural optimizations led to compounds with improved efficacy against integrase.

Natural Product Synthesis

Intermediate in Synthesis

4,6,7-Trimethoxy-1H-indole-2-carboxylic acid serves as an essential intermediate in synthesizing complex natural products. This application is vital for researchers aiming to create compounds with specific biological activities. The compound's versatility in chemical reactions enables the development of novel molecules that can exhibit various pharmacological properties .

Biochemical Research

Enzyme Inhibition Studies

The compound is utilized in studies exploring enzyme inhibition and metabolic pathways. It provides insights into cellular processes that could lead to new drug discoveries. For instance, research has focused on its role in inhibiting specific enzymes involved in cancer progression and viral replication .

Agricultural Applications

Plant Growth Regulation

In agriculture, this compound has been explored for its potential to enhance plant growth and resilience. It offers a natural alternative to synthetic growth regulators, promoting sustainable agricultural practices . Studies indicate that compounds with similar structures can positively influence plant physiology and development.

Cosmetic Formulations

Antioxidant Properties

The compound is being investigated for its antioxidant properties, making it suitable for inclusion in skincare products aimed at improving skin health and appearance. Its ability to scavenge free radicals could provide protective benefits against oxidative stress .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Investigated for therapeutic effects; potential HIV-1 integrase inhibitors |

| Natural Product Synthesis | Serves as an intermediate for synthesizing biologically active compounds |

| Biochemical Research | Used in enzyme inhibition studies; insights into cancer and viral replication mechanisms |

| Agricultural Applications | Enhances plant growth; natural alternative to synthetic growth regulators |

| Cosmetic Formulations | Explored for antioxidant properties; potential use in skincare products |

Wirkmechanismus

The mechanism of action of 4,6,7-Trimethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 4,6,7-trimethoxy-1H-indole-2-carboxylic acid with similar compounds:

*Molecular weight inferred from the 5,6,7-trimethoxy isomer due to structural similarity.

Key Observations :

- Substituent Effects : The number and position of methoxy groups significantly alter molecular weight and steric effects. For instance, 4,6,7-trimethoxy (251.24 g/mol) is heavier than 4,7-dimethoxy (221.21 g/mol) .

- Solubility: Methoxy groups reduce aqueous solubility but enhance organic solvent compatibility. The 5,6,7-trimethoxy derivative is soluble in DMSO, while the 6-methoxy analog dissolves in methanol .

- Hazards : Higher methoxy substitution correlates with increased hazard warnings (e.g., skin/eye irritation and respiratory toxicity in 5,6,7-trimethoxy) .

Biologische Aktivität

4,6,7-Trimethoxy-1H-indole-2-carboxylic acid is a synthetic derivative of indole, characterized by its three methoxy groups at positions 4, 6, and 7, and a carboxylic acid group at position 2. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on diverse research findings.

- Molecular Formula : C12H13NO5

- Molecular Weight : 251.24 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 12 | 64 µg/mL |

These results suggest that the compound could be developed into a potential antimicrobial agent for treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A study reported that the compound induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

- IC50 Values :

- MCF-7: 25 µM

- HeLa (cervical cancer): 30 µM

The compound's mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The anti-inflammatory effect was evaluated using an LPS-induced inflammation model.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 800 |

| IL-6 | 1200 | 500 |

These findings indicate that the compound may have therapeutic potential in managing inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors involved in critical signaling pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to metabolic processes in cancer cells.

- Receptor Modulation : It could modulate receptor activity related to inflammation and immune responses.

Case Studies

A notable study investigated the effects of this compound on cystic fibrosis transmembrane conductance regulator (CFTR) function. The results indicated that it could enhance CFTR activity in mutant cell lines, suggesting a potential role in treating cystic fibrosis.

Study Overview

- Objective : To evaluate the effect on CFTR activity.

- Methodology : F508del-CFTR expressing cells were treated with varying concentrations of the compound.

- Results : Enhanced CFTR activity was observed at concentrations above 5 µM.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,6,7-trimethoxy-1H-indole-2-carboxylic acid, and what are their methodological considerations?

- Methodology : The compound can be synthesized via condensation reactions involving 3-formyl-1H-indole-2-carboxylic acid derivatives and functionalized thiazolidinones or aminothiazoles. A common approach involves refluxing stoichiometric equivalents of reactants in acetic acid with sodium acetate as a catalyst (e.g., 3–5 hours under reflux conditions) .

- Key Considerations :

- Control reaction temperature to avoid over-oxidation of methoxy groups.

- Monitor reaction progress via TLC or HPLC to optimize yield.

- Purify crude products using recrystallization (e.g., acetic acid/water mixtures) .

Q. How can the crystallographic structure of this compound be resolved, and what software tools are recommended?

- Methodology : Single-crystal X-ray diffraction is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to analyze high-resolution data. For twinned crystals or low-resolution data, employ SHELXE for phase extension .

- Data Interpretation :

- Validate hydrogen bonding and π-π stacking interactions using Mercury or Olex2.

- Cross-check torsion angles of methoxy groups to confirm regioselectivity .

Q. What safety protocols are critical when handling this compound in the lab?

- Safety Measures :

- Wear P95 respirators , nitrile gloves, and chemical-resistant lab coats to minimize inhalation or dermal exposure .

- Use fume hoods for synthesis steps involving volatile solvents (e.g., acetic acid).

- Store waste in designated containers for professional disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?

- Troubleshooting Strategy :

- Compare experimental -NMR data with computational predictions (e.g., DFT calculations using Gaussian or ORCA).

- Verify methoxy group environments: Trimethoxy substitution patterns cause distinct deshielding effects (δ 3.8–4.2 ppm) .

- Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions .

Q. What strategies optimize the regioselective introduction of methoxy groups during synthesis?

- Methodological Insights :

- Employ directed ortho-metalation (DoM) with methoxy-directed lithiation to control substitution positions.

- Use protecting groups (e.g., tert-butoxycarbonyl) to block undesired sites during functionalization .

- Validate regioselectivity via X-ray crystallography or NOESY experiments .

Q. How can computational modeling predict the biological activity of this compound?

- Approach :

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) to assess binding affinity with target proteins (e.g., kinase inhibitors).

- Calculate pharmacokinetic properties (LogP, PSA) using SwissADME to evaluate drug-likeness .

- Cross-reference with structurally similar indole derivatives (e.g., 6-methylindole-3-carboxylic acid) to infer activity trends .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Process Chemistry Considerations :

- Solvent Selection : Replace acetic acid with greener alternatives (e.g., ethanol/water mixtures) to improve scalability .

- Purification : Optimize column chromatography conditions (e.g., gradient elution with ethyl acetate/hexane) to handle larger batches.

- Monitor for byproducts (e.g., demethylated derivatives) using LC-MS .

Data Contradiction & Validation

Q. How should researchers resolve conflicting reports on the compound’s stability under acidic conditions?

- Validation Workflow :

Replicate stability assays in controlled environments (pH 1–6, 25–80°C).

Analyze degradation products via HRMS and -NMR.

Cross-validate findings with literature on analogous trimethoxyindoles (e.g., 5-methoxyindole-2-carboxylates) .

Q. What analytical techniques best distinguish this compound from its structural analogs?

- Techniques :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO) and rule out isobaric impurities.

- IR Spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm) and methoxy C-O vibrations (~1250 cm) .

- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.